molecular formula C15H14BrN5O2 B2995143 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide CAS No. 1396870-64-6

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide

Cat. No.: B2995143
CAS No.: 1396870-64-6
M. Wt: 376.214
InChI Key: QHMWGYPSCKGWCO-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a 1H-pyrrol-1-yl group at the 6-position. This core is linked via an ethylamino spacer to a 5-bromofuran-2-carboxamide moiety. The molecular formula is inferred as C₁₅H₁₄BrN₅O₂, with a molecular weight of approximately 392.2 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

5-bromo-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O2/c16-12-4-3-11(23-12)15(22)18-8-7-17-13-5-6-14(20-19-13)21-9-1-2-10-21/h1-6,9-10H,7-8H2,(H,17,19)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMWGYPSCKGWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrrole Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Pyridazine Moiety : May enhance the compound's pharmacological properties.
  • Furan Carboxamide Group : Implicated in various biological activities.

The IUPAC name for this compound is N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]furan-2-carboxamide. Its molecular formula is C15H15BrN4O2, indicating the presence of bromine, which can influence its biological interactions.

Synthesis Methods

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazine Ring : Achieved through cyclization of appropriate precursors.
  • Introduction of the Pyrrole Moiety : Often involves reagents like azobisisobutyronitrile (AIBN).
  • Attachment of the Furan Carboxamide Group : Coupling reactions using propargylamine and Cs2CO3 in DMSO are common.

These steps ensure the compound retains its desired structural characteristics, which are crucial for its biological activity.

The mechanism by which N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The presence of heterocyclic rings allows for modulation of enzymatic activity or receptor binding, potentially leading to therapeutic effects in various disease models.

Neuropharmacological Effects

Given the involvement of glutamatergic neurotransmission in neurological disorders, compounds with similar structures have been explored as antagonists of AMPA-type glutamate receptors. This suggests that N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide may also exhibit neuroprotective effects by modulating excitatory neurotransmission .

Case Studies and Research Findings

Several studies have investigated related compounds, providing insights into potential biological activities:

StudyCompoundFindings
Pyridazine DerivativeInhibition of cancer cell growth via apoptosis induction.
AMPA Receptor AntagonistsSignificant reduction in seizure activity in animal models.
Furan-based CompoundsShowed promise in inhibiting inflammation-related pathways.

These findings underscore the importance of further research into N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-bromofuran-2-carboxamide to elucidate its full therapeutic potential.

Comparison with Similar Compounds

Quinoline-Based Derivatives ()

  • N-(4-(6-(1H-Pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid Core: Quinoline with indole and tetrahydrofuran-3-yloxy substituents. Functional Groups: Cyano (-CN), piperidinylidene acetamide. Molecular Weight: Estimated >500 g/mol (larger due to fused rings and substituents). Potential Application: Likely designed for kinase inhibition, with enhanced lipophilicity from the quinoline core but reduced solubility compared to pyridazine-based compounds .

Benzyl-Pyrrolidine Derivatives ()

  • 1-Benzyl-N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide Core: Pyrrolidine with a benzyl group and bromofuran carboxamide. Molecular Formula: C₁₉H₂₀BrN₃O₄ (MW: 434.3 g/mol).

Furopyridine Derivatives ()

  • 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide
    • Core : Furopyridine with chloro, fluorophenyl, and pyrimidinylcyclopropyl groups.
    • Functional Groups : Carboxamide, cyclopropane.
    • Synthesis : Utilizes coupling reagents like HATU, suggesting shared synthetic routes with the target compound .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Solubility (Predicted) Potential Biological Target
Target Compound Pyridazine 5-Bromofuran, ethylamino linker, pyrrole 392.2 Moderate Kinases, bromodomains
Quinoline Derivative Quinoline Indole, tetrahydrofuran-3-yloxy, cyano >500 Low Tyrosine kinases
Benzyl-Pyrrolidine Derivative Pyrrolidine Benzyl, bromofuran carboxamide 434.3 Low CNS targets
Furopyridine Derivative Furo[2,3-b]pyridine Chloro, fluorophenyl, pyrimidinylcyclopropane ~550 Very Low Oncogenic kinases

Research Findings and Trends

Bioactivity: The target compound’s pyridazine core may offer superior kinase selectivity compared to quinoline or furopyridine analogs due to its smaller size and hydrogen-bonding capacity . The ethylamino linker likely improves aqueous solubility relative to benzyl or bulky substituents in analogs .

Synthetic Accessibility :

  • The target compound’s synthesis may resemble ’s protocols, employing carbodiimide-based coupling for amide bond formation .

Halogen Effects :

  • The 5-bromofuran group in the target compound and ’s analog suggests shared halogen-mediated interactions (e.g., with hydrophobic pockets or halogen-bonding residues) .

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